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Compound of Interest

Compound Name: Sirt6-IN-3

Cat. No.: B12379755

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for "Sirt6-IN-3" did not yield specific information on this compound. The

following application notes and protocols are based on the broader topic of SIRT6 modulation

in cancer, with a specific focus on the publicly available SIRT6 activator, MDL-811, as a case

study.

Introduction to SIRT6 in Cancer
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase

that plays a complex and often contradictory role in cancer.[1] It is involved in regulating

genome stability, DNA repair, and metabolic homeostasis.[2] Depending on the cellular context

and cancer type, SIRT6 can function as either a tumor suppressor or an oncogene.[3] Its

expression is frequently downregulated in several human cancers, including colorectal,

pancreatic, ovarian, glioma, hepatocellular, and lung cancer, which is often associated with

poor clinical outcomes.[4] However, in other cancers, such as skin squamous cell carcinoma

and acute myeloid leukemia, it may have an oncogenic role.[4]
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The multifaceted nature of SIRT6 makes it a compelling target for therapeutic intervention. The

development of small-molecule modulators, both activators and inhibitors, is crucial for

elucidating its precise roles in cancer biology and for potential therapeutic applications.[4]

Key Signaling Pathways Involving SIRT6 in Cancer
SIRT6 influences multiple signaling pathways that are critical for cancer development and

progression. Its ability to deacetylate histone and non-histone proteins allows it to act as a

corepressor of several oncogenic transcription factors.[4][5]

Key SIRT6-regulated pathways include:

PI3K/AKT Signaling: SIRT6 can suppress the PI3K/AKT signaling pathway. In tumors with

PI3K activation, SIRT6 overexpression has been shown to reduce tumor growth and

progression.[6][7] This suppression occurs at the transcriptional level and is independent of

its deacetylase activity.[6][7]

NF-κB Signaling: SIRT6 attenuates NF-κB signaling by deacetylating H3K9 at the promoters

of NF-κB target genes.[8] Dysregulation of NF-κB signaling is a hallmark of many cancers,

and by inhibiting this pathway, SIRT6 can suppress tumor-promoting inflammation and cell

survival.[8]

c-Myc Activity: SIRT6 acts as a corepressor of the oncogenic transcription factor c-Myc. It

can suppress tumorigenesis by reducing the levels of H3K9Ac and H3K56Ac at c-Myc target

gene promoters.[4][5]

HIF-1α and Glycolysis: SIRT6 plays a crucial role in cancer metabolism by repressing

hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of glycolysis.[5][9] This

repression helps to counteract the Warburg effect, a metabolic shift towards aerobic

glycolysis that is characteristic of many cancer cells.[5][9]

Notch3 Signaling: In ovarian cancer, SIRT6 has been shown to inhibit cell proliferation by

downregulating the expression of Notch3.[3][10]

MAPK/ERK Signaling: In some contexts, SIRT6 can suppress the MAPK/ERK signaling

pathway, which is involved in tumor proliferation.[5] Conversely, in hepatocellular carcinoma,
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SIRT6 overexpression has been reported to suppress tumor growth by blocking the ERK1/2

signaling pathway.[9]
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4. Allow Tumors to Reach
~100-200 mm³
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7. Monitor Tumor Volume
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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